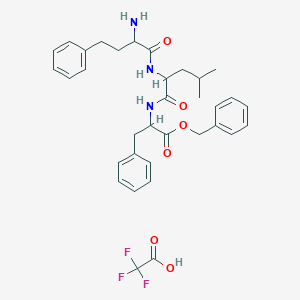

H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA

Description

Properties

Molecular Formula |

C34H40F3N3O6 |

|---|---|

Molecular Weight |

643.7 g/mol |

IUPAC Name |

benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7) |

InChI Key |

QIXVEBLWELMLGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Ii. Methodologies for the Chemical Synthesis of H Dl Hphe Dl Leu Dl Phe Obn.tfa

Strategic Planning for H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA Synthesis: Considerations for Homophenylalanine, Leucine (B10760876), and Phenylalanine Incorporation

The successful synthesis of this tripeptide hinges on a well-thought-out strategy that addresses the unique characteristics of its constituent amino acids: homophenylalanine (hPhe), leucine (Leu), and phenylalanine (Phe). A critical aspect of this planning involves the selection of appropriate protecting groups and managing the stereochemistry of the DL-amino acids.

Selection of Protecting Group Strategies for N-Terminus, Side Chains, and C-Terminus (Benzyl Ester)

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure the formation of the correct peptide sequence. springernature.com The strategy involves the use of temporary protecting groups for the α-amino group and permanent protecting groups for the side chains and the C-terminus, which are removed at different stages of the synthesis. springernature.comthermofisher.com

For the synthesis of this compound, a key decision is the protection of the C-terminal carboxyl group as a benzyl (B1604629) ester (OBn). chemconnections.org Benzyl esters are advantageous as they are stable throughout the peptide chain elongation process but can be removed under relatively mild conditions, such as hydrogenolysis, at the final deprotection step. chemconnections.org

Table 1: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine |

| α-Amino | tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |

| Carboxyl | Benzyl ester | OBn | Hydrogenolysis (H₂/Pd) |

| Carboxyl | tert-Butyl ester | OtBu | Trifluoroacetic Acid (TFA) |

This table outlines common protecting groups used for amino and carboxyl functions during peptide synthesis and their respective cleavage conditions.

Challenges and Strategies for Incorporating DL-Amino Acids and Minimizing Racemization during Coupling

A significant challenge in the synthesis of this tripeptide is the incorporation of DL-amino acids, which are mixtures of D and L enantiomers. This inherently leads to the formation of a complex mixture of diastereomeric peptides, which can be difficult to separate and characterize.

Furthermore, the activation of the carboxylic acid group of an amino acid during the coupling step can lead to racemization, the conversion of an L- or D-amino acid to a mixture of both. peptide.comamericanpeptidesociety.org This is a critical issue as it can alter the biological activity of the final peptide. americanpeptidesociety.org Histidine and cysteine are particularly susceptible to racemization, although any amino acid can be affected under certain conditions. peptide.com

To minimize racemization, several strategies can be employed:

Use of Racemization-Suppressing Additives: Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be added during the coupling reaction. wikipedia.org These additives react with the activated amino acid to form an active ester that is less prone to racemization. wikipedia.org

Careful Selection of Coupling Reagents: The choice of coupling reagent can significantly impact the extent of racemization. While carbodiimides like DCC and DIC are effective, they can promote racemization if not used with an additive. wikipedia.org Newer generation phosphonium (B103445) and aminium-based reagents like HBTU, HATU, and PyBOP are known for high coupling efficiency and reduced racemization. bachem.compeptide.com

Control of Reaction Conditions: Factors such as temperature, solvent polarity, and reaction time can influence racemization. nih.govnih.gov For instance, lower temperatures and less polar solvents can sometimes reduce the rate of racemization. nih.gov

Use of Pre-formed Active Esters: The use of stable, pre-activated amino acid derivatives, such as pentafluorophenyl (Pfp) esters, can also minimize racemization. acs.org

Solution-Phase Synthetic Routes for this compound

Solution-phase peptide synthesis (SPPS) is a classical approach where the reactions are carried out in a homogeneous solution. wikipedia.org This method is particularly useful for large-scale synthesis and for the preparation of protected peptide fragments. springernature.com

Sequential Amino Acid Coupling and Fragment Condensation Approaches

Two main strategies are employed in solution-phase synthesis:

Sequential Amino Acid Coupling: In this approach, the peptide chain is built one amino acid at a time, starting from the C-terminus. Each coupling step is followed by the deprotection of the N-terminus to allow for the addition of the next amino acid. ekb.eg

Fragment Condensation: This strategy involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final peptide. springernature.comresearchgate.netcapes.gov.br This can be more efficient for longer peptides and can help to avoid the accumulation of side products that can occur with stepwise synthesis. nih.gov For the synthesis of this compound, one could envision synthesizing the dipeptide H-DL-Leu-DL-Phe-OBn and then coupling it with a protected DL-hPhe.

Activation Reagents and Reaction Condition Optimization

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. bachem.comcreative-peptides.com A variety of activation reagents are available, each with its own advantages and disadvantages.

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent | Abbreviation | Class | Notes |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide (B86325) | One of the first coupling reagents; urea (B33335) byproduct is insoluble. creative-peptides.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble carbodiimide; urea byproduct is water-soluble. wikipedia.org |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High coupling efficiency. bachem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Widely used with high efficiency. creative-peptides.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium Salt | Highly efficient, especially for difficult couplings. peptide.com |

This table summarizes some of the commonly used coupling reagents in peptide synthesis, categorized by their chemical class and key characteristics.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This includes the choice of solvent (e.g., dichloromethane (B109758), dimethylformamide), temperature, and the stoichiometry of the reactants. The presence of a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required, particularly when using aminium or phosphonium salt coupling reagents. bachem.com

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard method for the laboratory synthesis of peptides. wikipedia.orgluxembourg-bio.com In SPPS, the C-terminal amino acid is attached to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. thermofisher.combachem.com The key advantage of SPPS is that excess reagents and byproducts can be easily removed by filtration and washing, which simplifies the purification process. bachem.com

For the synthesis of this compound, a suitable resin would be a 2-chlorotrityl chloride resin or a similar acid-labile resin. The first amino acid, DL-phenylalanine benzyl ester, would be attached to the resin. The peptide chain would then be elongated by sequential deprotection and coupling of Fmoc-protected DL-leucine and DL-homophenylalanine. nih.govpacific.edu

The use of automated peptide synthesizers can significantly streamline the SPPS process. However, challenges such as peptide aggregation on the solid support can arise, particularly with hydrophobic sequences. americanpeptidesociety.org To overcome this, strategies such as using specialized resins (e.g., PEG-modified resins) or incorporating pseudoprolines can be employed. peptide.comnih.gov

Upon completion of the synthesis, the peptide is cleaved from the resin. For a 2-chlorotrityl resin, a mild acidic treatment (e.g., with a low concentration of TFA) would cleave the peptide while leaving the benzyl ester intact. nih.gov The final deprotection of any remaining side-chain protecting groups and the removal of the N-terminal protecting group would yield the desired this compound.

Resin Selection and Loading Parameters for Benzyl Ester Cleavage

The choice of resin is a critical parameter in SPPS, as it dictates the conditions under which the final peptide can be cleaved from the solid support. biosynth.com For the synthesis of a peptide with a C-terminal benzyl ester, a resin that allows for cleavage under conditions that preserve the ester linkage is required.

Commonly used resins for this purpose include:

Merrifield Resin: This is a polystyrene-based resin functionalized with a chloromethyl group. The first amino acid is attached via a benzyl ester linkage. Cleavage from Merrifield resin typically requires strong acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). iris-biotech.de

Wang Resin: This resin features a p-alkoxybenzyl alcohol linker, which is more acid-labile than the linker on Merrifield resin. peptide.comiris-biotech.de Peptides can be cleaved from Wang resin using moderate concentrations of trifluoroacetic acid (TFA), often in a solution with scavengers. peptide.comiris-biotech.de

2-Chlorotrityl Chloride Resin: This is a highly acid-sensitive resin that allows for the cleavage of the peptide under very mild acidic conditions, which can be beneficial for preserving sensitive functional groups. biosynth.compeptide.com Protected peptides can be cleaved from this resin with all side-chain protecting groups intact. peptide.com

| Resin Type | Linker Type | Typical Cleavage Conditions | Key Features |

| Merrifield Resin | Chloromethylated polystyrene | Anhydrous HF or TFMSA iris-biotech.de | Robust, requires strong acid for cleavage. |

| Wang Resin | p-Alkoxybenzyl alcohol peptide.com | 50% TFA in DCM iris-biotech.de | More acid-labile than Merrifield resin. peptide.comiris-biotech.de |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl chloride biosynth.com | 1% TFA or acetic acid iris-biotech.de | Highly acid-sensitive, allows for mild cleavage. biosynth.compeptide.com |

Coupling Reagents and Techniques in Fmoc/tBu or Boc Strategies

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the amino group of the resin-bound amino acid is facilitated by coupling reagents. embrapa.br The choice of coupling reagent and strategy depends on whether the Fmoc/tBu or Boc protection scheme is employed.

Fmoc/tBu Strategy:

In the Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile tert-butyl (tBu) groups. peptide.comextremepeptides.com

Coupling Reagents: Common coupling reagents include aminium/uronium salts like HBTU, HATU, and HCTU, as well as phosphonium salts such as PyBOP and PyAOP. bachem.com These reagents are typically used in the presence of a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com The combination of DIC/HOAt has been shown to be superior to other DIC/additive combinations. uni-kiel.de

Techniques: The coupling reaction is typically carried out in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.gov The completion of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) test.

Boc Strategy:

The Boc strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-amino protection and typically benzyl-based protecting groups for the side chains. nih.gov

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic carbodiimide coupling reagents used in Boc synthesis, often in combination with additives like HOBt to minimize racemization. bachem.comuni-kiel.de

Techniques: Nα-deprotection is achieved using TFA, and the resulting trifluoroacetate (B77799) salt is neutralized with a base before the next coupling step. peptide.comnih.gov In situ neutralization protocols have been developed to improve coupling efficiency, especially for sequences prone to aggregation. peptide.com

| Coupling Reagent | Type | Commonly Used With | Notes |

| HBTU, HATU, HCTU | Aminium/Uronium bachem.com | Fmoc/tBu | Highly efficient, require a base. bachem.com |

| PyBOP, PyAOP | Phosphonium bachem.com | Fmoc/tBu | Effective for difficult couplings. nih.gov |

| DCC, DIC | Carbodiimide bachem.comuni-kiel.de | Boc, Fmoc/tBu | Often used with additives like HOBt to reduce racemization. bachem.com |

On-Resin Chemical Transformations and Cleavage Considerations for this compound

Once the peptide chain is assembled, it is cleaved from the resin support. The cleavage procedure must be carefully chosen to yield the desired C-terminal benzyl ester and to remove the side-chain protecting groups.

On-Resin Transformations: While not explicitly required for the synthesis of this specific tripeptide, SPPS allows for various on-resin modifications, such as cyclization or the attachment of labels, before cleavage. nih.govnih.gov

Cleavage from the Resin: The cleavage of the peptide from the resin is typically achieved using an acidic "cleavage cocktail." wpmucdn.com The composition of this cocktail is critical to prevent side reactions. For a peptide with a benzyl ester, the cleavage conditions must be strong enough to cleave the linker but mild enough to not hydrolyze the ester. The use of a 2-chlorotrityl resin allows for cleavage with very dilute TFA (e.g., 2-5% in DCM), which would preserve the benzyl ester. nih.gov

Scavengers: Cleavage cocktails usually contain scavengers to trap reactive carbocations generated during the removal of acid-labile protecting groups. wpmucdn.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol. peptide.com For instance, Reagent B, a common cleavage cocktail, contains TFA, phenol, water, and TIS. peptide.com The cleavage reaction is typically performed for 1-2 hours at room temperature. peptide.com

Purification and Isolation of this compound as the Trifluoroacetate Salt

Following cleavage from the resin, the crude peptide is precipitated, purified, and isolated as its trifluoroacetate (TFA) salt. ambiopharm.comgenscript.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Product Purity

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. harvardapparatus.com

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA. harvardapparatus.comlifetein.com

Procedure: The crude peptide is dissolved in a suitable solvent and injected into the HPLC system. Fractions are collected as they elute from the column, and those containing the pure peptide are identified by monitoring the UV absorbance, typically at 214 nm and 280 nm. The purity of the collected fractions is then assessed by analytical RP-HPLC.

Lyophilization and Salt Exchange Considerations for this compound

The final steps in obtaining the purified peptide are lyophilization and, if necessary, salt exchange.

Iii. Advanced Structural Elucidation and Conformational Analysis of H Dl Hphe Dl Leu Dl Phe Obn.tfa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Resonance Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of peptides in solution. uzh.ch It provides information on the chemical environment of individual atoms, their connectivity, and their spatial proximity.

For H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA, 1D ¹H and ¹³C NMR spectra would provide the initial overview of the proton and carbon environments within the molecule. The chemical shifts of the various protons (amide, alpha, beta, etc.) and carbons (carbonyl, alpha, beta, etc.) offer clues to the local electronic environment and secondary structure. For instance, the chemical shifts of alpha-protons can be indicative of the backbone torsion angles (phi and psi). youtube.comyoutube.com

A hypothetical assignment of proton and carbon resonances for this compound is presented below. Actual chemical shifts would be determined experimentally.

| Residue | Proton | Hypothetical Chemical Shift (ppm) | Carbon | Hypothetical Chemical Shift (ppm) |

| hPhe | α-H | 4.5 - 4.8 | Cα | 55 - 60 |

| β-H | 2.9 - 3.2 | Cβ | 35 - 40 | |

| Aromatic-H | 7.0 - 7.4 | Aromatic-C | 125 - 135 | |

| Leu | α-H | 4.1 - 4.4 | Cα | 50 - 55 |

| β-H | 1.5 - 1.8 | Cβ | 40 - 45 | |

| γ-H | 1.4 - 1.7 | Cγ | 24 - 28 | |

| δ-CH₃ | 0.8 - 1.0 | Cδ | 21 - 24 | |

| Phe | α-H | 4.6 - 4.9 | Cα | 54 - 59 |

| β-H | 3.0 - 3.3 | Cβ | 37 - 42 | |

| Aromatic-H | 7.1 - 7.5 | Aromatic-C | 126 - 138 | |

| OBn | CH₂ | 5.1 - 5.3 | CH₂ | 65 - 70 |

| Aromatic-H | 7.2 - 7.6 | Aromatic-C | 127 - 137 |

To unambiguously assign the proton resonances and establish connectivity, multi-dimensional NMR experiments are indispensable. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds. oxinst.comusask.ca This allows for the identification of coupled spin systems within each amino acid residue. For example, the α-proton of each residue will show a cross-peak with its corresponding β-protons.

TOCSY (Total Correlation Spectroscopy) extends the correlations beyond directly coupled protons to include all protons within a spin system. oxinst.comusask.ca This is particularly useful for identifying the complete set of protons belonging to a specific amino acid side chain, such as all the protons of the leucine (B10760876) residue.

The data obtained from these NMR experiments are used to determine the conformational preferences of the peptide backbone and side chains.

Coupling Constants (³J) : The magnitude of the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is related to the backbone dihedral angle φ through the Karplus equation. This allows for the estimation of the φ angle for each residue.

NOE Data : The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. youtube.com By analyzing the pattern of sequential, medium-range, and long-range NOEs, a set of distance restraints can be generated. These restraints, in conjunction with the dihedral angle restraints from coupling constants, are used in computational modeling to generate a three-dimensional structure of the peptide. uzh.chduke.edu For instance, strong sequential dαN(i, i+1) NOEs are indicative of an extended conformation, while the presence of dNN(i, i+1) NOEs might suggest a helical or turn-like structure. The conformation of the side chains can be determined by analyzing NOEs between side-chain protons and other protons in the molecule, as well as by measuring coupling constants within the side chain. nih.govacs.org

Chiroptical Spectroscopy: Circular Dichroism (CD) for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution. nih.govamericanpeptidesociety.orgspringernature.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. Different secondary structural elements, such as α-helices, β-sheets, and random coils, have characteristic CD spectra in the far-UV region (190-250 nm). creative-proteomics.combohrium.com

For this compound, a tripeptide with alternating D and L amino acids, the CD spectrum would likely indicate a propensity for specific turn structures or a disordered conformation rather than canonical α-helices or β-sheets. The presence of D-amino acids disrupts the formation of regular right-handed helices. The specific shape and magnitude of the CD spectrum would provide qualitative information about the dominant secondary structure populations in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the peptide, which can be used to confirm its elemental composition. rsc.orgwaters.com Tandem Mass Spectrometry (MS/MS) is then used to verify the amino acid sequence. waters.comnih.gov In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are then analyzed. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the peptide sequence. labrulez.com

HRMS is also a powerful tool for impurity profiling. waters.comwaters.com It can detect and identify low-level impurities that may arise during synthesis, such as deletion sequences, insertion sequences, or incompletely deprotected peptides. labrulez.com

A hypothetical fragmentation pattern for this compound is shown below.

| Fragment Ion | Sequence | Hypothetical m/z |

| b₁ | hPhe | 148.07 |

| b₂ | hPhe-Leu | 261.16 |

| y₁ | Phe-OBn | 256.13 |

| y₂ | Leu-Phe-OBn | 369.21 |

Chromatographic Techniques for Stereochemical Purity Assessment and Enantiomeric Excess Determination

Due to the presence of both D and L amino acids, assessing the stereochemical purity of this compound is critical. Chiral chromatography is the primary method for this analysis. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to separate enantiomers and diastereomers. nih.govchiraltech.com For a peptide containing multiple chiral centers like this compound, chiral HPLC can be used to separate the desired diastereomer from any other potential stereoisomers that may have formed during synthesis. This is essential to ensure that the final product has the correct stereochemical configuration, which is often crucial for its biological activity. The separation of D and L amino acid-containing peptides can be challenging, but various chiral columns and mobile phase conditions can be optimized to achieve resolution. jst.go.jpmdpi.com The retention times of the different stereoisomers will vary, allowing for their quantification and the determination of the enantiomeric (or in this case, diastereomeric) excess of the target compound.

Gas Chromatography (GC) with Chiral Stationary Phases (if applicable)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For non-volatile compounds like peptides, derivatization is typically required to increase their volatility. In the context of this compound, direct analysis of the intact peptide by GC is generally not feasible due to its low volatility. However, GC with chiral stationary phases (CSPs) can be an invaluable tool for determining the enantiomeric purity of the constituent amino acids after hydrolysis of the peptide. nih.govresearchgate.net

The process would involve the following steps:

Hydrolysis: The tripeptide is first hydrolyzed to break the peptide bonds and release the individual amino acid residues: DL-homophenylalanine (hPhe), DL-leucine (Leu), and DL-phenylalanine (Phe). This can be achieved using strong acid, and to accurately quantify racemization during the procedure, hydrolysis in a deuterated medium (e.g., 2H-labelled HCl in D2O) is often employed. nih.govresearchgate.net

Derivatization: The resulting amino acids are then converted into volatile derivatives. A common method is the formation of N,O,S-trifluoroacetyl isobutyl esters. nih.gov This step enhances the volatility and thermal stability of the amino acids, making them amenable to GC analysis.

Chiral Separation: The derivatized amino acid mixture is injected into a gas chromatograph equipped with a chiral stationary phase. CSPs, such as Chirasil®-Val, which is a dimethylpolysiloxane bonded with L-valine tert-butylamide, are designed to interact differently with the D and L enantiomers of the amino acids, leading to their separation. researchgate.net

Detection: A mass spectrometer (MS) is often coupled with the GC (GC-MS) for detection. Selected-ion monitoring (SIM) mode in MS provides high sensitivity and allows for the accurate quantification of each enantiomer. nih.govresearchgate.net

The applicability of this technique is primarily for quality control, confirming the stereochemical integrity of the starting materials used in the synthesis of this compound. It does not provide information about the conformation of the intact peptide.

X-ray Crystallography for Solid-State Conformation and Packing (if suitable crystals are obtained)

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. Obtaining a single crystal of sufficient quality is a prerequisite for this technique. If suitable crystals of this compound can be grown, X-ray diffraction analysis would yield a wealth of structural information.

Potential Insights from X-ray Crystallography:

Intramolecular Interactions: The crystal structure would elucidate any intramolecular hydrogen bonds that stabilize the peptide's conformation. For instance, β-turns are characterized by specific hydrogen bonding patterns between the carbonyl oxygen of one residue and the amide proton of a downstream residue.

Intermolecular Interactions and Crystal Packing: The arrangement of molecules within the crystal lattice, known as crystal packing, would be determined. This includes identifying intermolecular hydrogen bonds, van der Waals interactions, and potential π-π stacking interactions between the phenyl rings of the hPhe and Phe residues. The packing of L-leucyl-L-leucyl-L-leucine molecules, for example, is governed by van der Waals forces with an interlayer distance of 11.5–11.8 Å. rsc.org

Solvent Molecules: If the crystal is a solvate, the positions and interactions of solvent molecules with the peptide would also be defined.

The successful crystallization and subsequent X-ray analysis of this compound would provide an unambiguous, high-resolution snapshot of its solid-state structure, which is invaluable for computational modeling and understanding its intrinsic conformational preferences.

Computational Chemistry and Molecular Modeling for this compound Conformations

Computational chemistry and molecular modeling are powerful theoretical tools used to investigate the conformational landscape, electronic properties, and dynamic behavior of molecules. These methods are particularly useful for flexible molecules like peptides, which can exist as an ensemble of different conformations in solution.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics of this compound in a simulated environment, such as in a solvent.

Key Information from MD Simulations:

Conformational Sampling: MD simulations can explore the potential energy surface of the peptide, identifying the most stable and populated conformations. This is crucial for understanding the flexibility of the peptide and the transitions between different conformational states. cuni.cz

Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for a realistic representation of how the solvent influences the peptide's conformation through hydrogen bonding and hydrophobic interactions.

Interaction Analysis: MD simulations can be used to study the interactions between different parts of the peptide, such as the hydrophobic side chains of leucine, phenylalanine, and homophenylalanine, and how these interactions drive the folding or self-assembly of the peptide. eie.gr

Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as free energy landscapes can be calculated to quantify the relative stability of different conformations.

For a peptide like this compound, MD simulations could reveal the propensity to form specific secondary structures like turns or extended chains and how the D/L stereochemistry influences these preferences.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a wide range of molecular properties and to complement experimental data.

Applications of DFT Calculations:

Optimized Geometries: DFT calculations can be used to find the minimum energy conformations of the peptide with a high degree of accuracy. This can be used to refine structures obtained from MD simulations or to predict the most likely conformations in the gas phase or in solution (using implicit solvent models). researchgate.net

Spectroscopic Parameters: A key application of DFT is the prediction of spectroscopic parameters that can be directly compared with experimental data. For example, DFT can calculate vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts. nih.gov This comparison can help in the assignment of experimental spectra and validate the computed conformations.

Electronic Properties: DFT provides insights into the electronic properties of the peptide, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. nih.gov These properties are fundamental to understanding the reactivity and non-covalent interaction capabilities of the molecule.

Interaction Energies: DFT can be used to accurately calculate the energies of intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking, providing a quantitative understanding of the forces that govern the peptide's structure.

By combining MD simulations to explore the conformational space and DFT calculations to refine the structures and predict spectroscopic properties, a comprehensive and dynamic picture of this compound's structure can be achieved.

Iv. Chemical Reactivity and Derivatization Studies of H Dl Hphe Dl Leu Dl Phe Obn.tfa

Selective Deprotection of the Benzyl (B1604629) Ester and N-terminal Hydrogen

The ability to selectively remove protecting groups is fundamental to the chemical manipulation of peptides. In H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA, the key protecting groups are the C-terminal benzyl (OBn) ester and the N-terminal trifluoroacetate (B77799) (TFA) salt, which protonates the free amine.

The benzyl ester is commonly cleaved through catalytic hydrogenation. This process typically involves reacting the peptide with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This method is favored for its mildness and high selectivity, as it generally does not impact other functional groups within the peptide.

The N-terminal amine, present as a trifluoroacetate salt, requires neutralization to enable further reactions. This is accomplished by treating the peptide with a mild, non-nucleophilic organic base. Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are frequently used for this purpose in anhydrous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to prevent unwanted hydrolysis.

Table 1: Selective Deprotection Strategies

| Functional Group | Deprotection Method | Reagents | Resulting Group |

|---|---|---|---|

| C-terminal Benzyl Ester | Catalytic Hydrogenation | H₂, Pd/C | Carboxylic Acid |

Functionalization Strategies for this compound

Following selective deprotection, the newly exposed functional groups serve as handles for a variety of chemical modifications.

After removal of the benzyl group to reveal a free carboxylic acid, the C-terminus can be derivatized.

Amidation: The carboxylic acid can be coupled with an amine to form a C-terminal amide. This reaction is facilitated by standard peptide coupling reagents such as HATU, HBTU, or EDC. The formation of an amide can influence the peptide's biological activity and physicochemical properties.

Ligation: For the construction of larger peptide chains, the C-terminal carboxylic acid can be converted to a thioester. This activated intermediate can then participate in native chemical ligation (NCL) by reacting with a peptide fragment bearing an N-terminal cysteine residue.

Once the N-terminal amine is liberated from its TFA salt, it becomes a prime site for modification.

Acylation: The N-terminal amine can be acylated using an activated carboxylic acid, such as an acid chloride or anhydride. This modification, for example by introducing an acetyl group, can alter the peptide's lipophilicity.

Bioconjugation: The N-terminal amine is a common target for attaching larger molecules. This can include fluorescent dyes for imaging studies, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) to enhance the peptide's in vivo stability and reduce immunogenicity, a process known as PEGylation. These conjugations are often achieved using N-hydroxysuccinimide (NHS) esters of the desired molecule.

While the leucine (B10760876) side chain is aliphatic and generally unreactive, the aromatic rings of phenylalanine and homophenylalanine provide opportunities for modification.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the phenyl rings. However, these reactions may require conditions that could compromise the integrity of the peptide backbone. A more controlled approach involves the incorporation of pre-functionalized amino acid analogs during the initial synthesis of the peptide.

Investigation of Stereoselective Transformations and Epimerization during Chemical Reactions

A primary concern when working with peptides containing both D and L stereoisomers is the risk of epimerization—the inversion of stereochemistry at a chiral center. The α-carbons of all amino acid residues in this compound are susceptible to this change.

Epimerization is particularly prevalent under basic conditions and during the activation of the C-terminal carboxylic acid for coupling reactions. The formation of an oxazolone (B7731731) intermediate is a common mechanism leading to the loss of stereochemical purity. To minimize this, the use of coupling reagents that suppress racemization, such as COMU, and additives like HOBt or OxymaPure®, is recommended. The choice of a mild base and low reaction temperatures are also critical factors in preserving the desired stereochemistry.

Table 2: Factors Influencing Epimerization

| Factor | Effect on Stereochemistry | Mitigation Strategy |

|---|---|---|

| Base | Strong bases can promote epimerization. | Use of sterically hindered, mild bases (e.g., DIPEA). |

| Coupling Reagent | Some reagents are more prone to causing racemization. | Employ low-racemization coupling agents (e.g., COMU). |

Mechanistic Studies of Reactions Involving this compound

Understanding the underlying mechanisms of reactions involving this tripeptide is crucial for optimizing reaction conditions and outcomes. Kinetic studies, often employing techniques like chiral High-Performance Liquid Chromatography (HPLC), can be used to monitor the rates of both the desired reaction and competing side reactions like epimerization.

Isotopic labeling can provide further mechanistic insights. For example, using ¹⁸O-labeled water during ester hydrolysis can help elucidate the cleavage mechanism. Additionally, computational methods such as Density Functional Theory (DFT) can be used to model reaction pathways, including the transition states and intermediates involved in processes like oxazolone-mediated epimerization. These theoretical studies can aid in the rational design of synthetic strategies that favor the formation of the desired product with high stereochemical purity.

V. Research Applications and Utility of H Dl Hphe Dl Leu Dl Phe Obn.tfa As a Molecular Construct

Utilization as a Building Block in Complex Peptide and Peptidomimetic Architectures

The tripeptide H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA is a valuable intermediate building block for the synthesis of more complex peptide structures and peptidomimetics. In a strategy known as convergent synthesis, pre-synthesized peptide fragments are coupled together, which can be more efficient than adding amino acids one by one (stepwise synthesis). With its free N-terminus (as a TFA salt) and protected C-terminus (benzyl ester), this tripeptide is primed for further elongation at the N-terminal position.

The inclusion of non-canonical amino acids like homophenylalanine (hPhe) and the racemic nature of the residues (DL) are particularly significant for creating peptidomimetic libraries. nih.govmdpi.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or altered conformational constraints. The use of D-amino acids and analogs like hPhe can introduce turns or kinks into the peptide backbone, creating unique three-dimensional structures that are not accessible with only proteinogenic L-amino acids. mdpi.com These novel architectures are instrumental in the rational design of new molecular entities for various research applications. nih.gov

Table 1: Properties of the Amino Acid Constituents

| Amino Acid | Abbreviation | Chirality in Construct | Key Feature |

|---|---|---|---|

| Homophenylalanine | hPhe | DL (Racemic) | Non-canonical; extended benzyl (B1604629) side chain |

| Leucine (B10760876) | Leu | DL (Racemic) | Canonical; aliphatic, bulky isobutyl side chain |

Role in Investigating Peptide Folding and Self-Assembly Processes

Peptide self-assembly into ordered nanostructures is a field of intense research, with applications in materials science and biomedicine. The diphenylalanine (Phe-Phe) motif is a well-established and powerful driver for molecular self-assembly, often forming nanotubes and other ordered structures through π-π stacking interactions. nih.govnih.gov The presence of two aromatic residues, hPhe and Phe, in this compound suggests a strong propensity for similar aggregation behavior.

However, the heterochirality of the peptide backbone introduces a critical variable. While homochiral peptides (all-L or all-D) often form well-defined structures like β-sheets that lead to fibril or nanotube formation, the mix of D and L residues in this tripeptide disrupts such regular secondary structures. upc.edu Research has shown that changes in backbone chirality can drastically restrict or alter self-assembly pathways, leading to different and sometimes more complex nanomorphologies, such as spherulitic aggregates or amorphous structures, instead of uniform nanofibers. upc.edu Therefore, this compound serves as an excellent model for investigating how stereochemistry at the molecular level dictates macroscopic self-assembly outcomes.

Table 2: Influence of Chirality on Peptide Self-Assembly

| Peptide Chirality | Typical Secondary Structure | Resulting Nanostructures |

|---|---|---|

| Homochiral (all L- or all D-) | β-sheets | Nanotubes, Fibrils, Ribbons nih.gov |

Application in Probing Chiral Recognition and Stereospecific Interactions

The compound this compound is a mixture of multiple diastereomers due to the three chiral centers, each present as a D/L mix (2³ = 8 stereoisomers, forming 4 diastereomeric pairs). This complexity makes it a unique tool for studying chiral recognition.

Stereospecificity is fundamental to biological processes, where enzymes and receptors often exhibit high selectivity for one stereoisomer over another. By using the complex mixture of this compound as a substrate or ligand, researchers can investigate the stereochemical preferences of biological systems. For instance, analyzing the differential binding or enzymatic modification of the various diastereomers within the mixture can reveal detailed information about the shape and chiral nature of a receptor's binding pocket or an enzyme's active site. This approach allows for a multiplexed analysis of how variations in the spatial arrangement of the phenyl, benzyl, and isobutyl side chains affect molecular interactions.

Contribution to the Understanding of Peptide Reactivity in Organic Synthesis

The structure of this compound encapsulates several key functional groups whose reactivity is central to peptide chemistry. The trifluoroacetic acid (TFA) salt form of the N-terminal amine is a direct consequence of its synthesis, typically involving cleavage from a solid-phase resin or removal of an acid-labile protecting group like Boc using TFA. masterorganicchemistry.comlsu.edu This protonated amine is unreactive in peptide coupling but can be neutralized with a base to allow for subsequent reactions.

The benzyl ester (-OBn) at the C-terminus is a common protecting group that prevents the carboxylate from reacting while the N-terminus is being modified. The reactivity of this group is also of interest, as its removal, typically via catalytic hydrogenation, is a crucial deprotection step to liberate the C-terminal carboxylic acid. mdpi.com Studying the kinetics and potential side reactions during the coupling and deprotection steps involving this molecule provides valuable data for optimizing synthetic protocols for more complex peptides. nih.govmdpi.com

Table 3: Reactivity of Functional Groups in the Peptide Construct

| Functional Group | Location | Common Reaction | Purpose in Synthesis |

|---|---|---|---|

| N-terminal Amine (TFA salt) | hPhe | Neutralization, then acylation/coupling | Peptide chain elongation youtube.com |

| C-terminal Benzyl Ester | Phe | Catalytic Hydrogenation (cleavage) | C-terminal deprotection |

Development of Conformational Probes and Scaffolds for Academic Investigations

In peptide science, controlling conformation is key to controlling function. The inclusion of alternating D- and L-amino acids in a peptide chain prevents the formation of regular secondary structures like α-helices and β-sheets. Instead, it promotes the formation of various turn structures and less predictable conformations. masterorganicchemistry.com This makes this compound and similar heterochiral peptides effective as conformationally constrained, non-natural scaffolds.

These scaffolds can be used to present the amino acid side chains in unique spatial orientations. Researchers can use these scaffolds to mimic or disrupt protein-protein interactions or to create novel catalysts where the specific arrangement of side chains is crucial for activity. The aromatic side chains of phenylalanine and homophenylalanine can also serve as intrinsic spectroscopic probes, allowing for the study of the peptide's local environment and conformational changes using techniques like fluorescence spectroscopy or Nuclear Magnetic Resonance (NMR).

Vi. Future Perspectives and Emerging Research Directions for H Dl Hphe Dl Leu Dl Phe Obn.tfa

Exploration of Analogs with Modified Backbone or Side Chains

A significant avenue for future research lies in the systematic exploration of analogs of H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA. The generation of a library of related compounds through modification of the peptide backbone or the amino acid side chains is a classical and powerful strategy in peptide chemistry. This approach allows for a detailed investigation of structure-activity relationships (SAR).

Modifying the side chains could involve substituting the existing amino acids—homophenylalanine, leucine (B10760876), and phenylalanine—with other natural or unnatural amino acids. For instance, replacing leucine with other aliphatic residues of varying size and polarity (e.g., valine, isoleucine, or cyclohexylalanine) could probe the role of hydrophobicity in the peptide's interactions. Similarly, altering the aromatic residues (hPhe and Phe) could modulate electronic and steric properties.

Backbone modifications, such as N-methylation of the amide bonds, can introduce conformational constraints and enhance proteolytic stability. The introduction of D-amino acids is already a key feature of this peptide, a strategy known to increase resistance to proteases. nih.gov Further exploration could involve creating retro-inverso isomers, where the direction of the peptide chain is reversed with a corresponding inversion of stereochemistry at each alpha-carbon. nih.gov This can result in a peptide with a side-chain topology that mimics the parent L-peptide but with significantly enhanced stability. nih.gov

Table 1: Potential Analogs of this compound and Research Objectives

| Modification Type | Example of Analog | Primary Research Objective |

| Side Chain (Aliphatic) | H-DL-hPhe-DL-Val -DL-Phe-OBn | To assess the impact of side chain bulkiness on conformation and activity. |

| Side Chain (Aromatic) | H-DL-hPhe-DL-Leu-DL-Tyr -OBn | To introduce a hydroxyl group for potential hydrogen bonding or further functionalization. |

| Side Chain (Unnatural) | H-DL-hPhe-DL-Leu-DL-Nal -OBn (Nal = Naphthylalanine) | To explore the effect of an extended aromatic system on binding interactions. |

| Backbone Modification | H-DL-hPhe-DL-N-MeLeu -DL-Phe-OBn | To restrict conformational freedom and improve metabolic stability. |

| Stereochemical Isomer | H-L-hPhe-L-Leu-L-Phe -OBn | To compare the activity and structure of the all-L isomer with the mixed D/L parent. |

Advanced Spectroscopic Methods for Real-Time Conformational Dynamics

The unique stereochemistry of this compound suggests a complex and dynamic conformational landscape. While traditional methods like NMR and X-ray crystallography provide static structural information, advanced spectroscopic techniques can offer unprecedented insight into the real-time motions of the peptide in solution.

Femtosecond time-resolved spectroscopy, combined with photoswitchable elements incorporated into the peptide structure, allows for the direct observation of conformational changes on the picosecond to nanosecond timescale. pnas.org For example, transient infrared (IR) spectroscopy can monitor the cooling of hot photoproducts and subsequent complex conformational rearrangements. nih.gov These experimental techniques are often paired with nonequilibrium molecular dynamics (MD) simulations to create a comprehensive picture of the peptide's dynamic behavior, linking spectroscopic signals to specific molecular motions. pnas.orgnih.gov

Other powerful techniques include 2D-IR spectroscopy, which can reveal details about vibrational coupling and hydrogen-bonding dynamics, and fluorescence spectroscopy, which can probe changes in the local environment of fluorophore-labeled analogs. These methods are crucial for understanding how the peptide samples different conformations, a key determinant of its biological activity and interaction with binding partners. Capturing these dynamics is essential, as the interplay between nuclear and electronic motion occurs on ultrafast timescales. scitechdaily.com

Integration with High-Throughput Synthesis and Screening Methodologies

To efficiently explore the vast chemical space of possible analogs, future research will benefit from the integration of high-throughput synthesis (HTS) and screening methodologies. HTS platforms enable the rapid, parallel synthesis of large peptide libraries, where each member is a unique analog of the parent compound. efficient-robotics.com These methods often utilize microtiter plates in 96, 384, or even 1536-well formats, with automated liquid handling systems to perform the repetitive steps of peptide synthesis. creative-peptides.com

Once a combinatorial library of analogs based on the this compound scaffold is generated, it can be subjected to high-throughput screening to identify "hits" with desired properties. nih.govnih.gov This could involve screening for binding to a specific target, catalytic activity, or other functional readouts. This approach dramatically accelerates the discovery process compared to the traditional one-compound-at-a-time synthesis and testing cycle. acs.org The identity of active peptides from the screen can then be rapidly determined using techniques like mass spectrometry. nih.govacs.org

Development of Green Chemistry Approaches for its Synthesis

The chemical synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), has traditionally been associated with a significant environmental footprint due to the extensive use of hazardous solvents and reagents. nih.govrsc.org A critical future direction is the development of greener, more sustainable synthetic routes for this compound.

This involves addressing several key areas of the synthesis process:

Solvent Replacement : Replacing hazardous and environmentally damaging solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives is a primary goal. rsc.org Research has shown promising results with solvents like propylene (B89431) carbonate, ethanol, and even water-based systems. rsc.orgadvancedchemtech.com

Process Optimization : Shifting from traditional batch processing to continuous flow synthesis can reduce solvent and reagent consumption and improve efficiency. advancedchemtech.com Furthermore, implementing solvent recycling systems can significantly decrease hazardous waste. ambiopharm.com

Table 2: Comparison of Traditional and Green Peptide Synthesis Approaches

| Synthesis Aspect | Traditional Approach (SPPS) | Green Chemistry Approach |

| Solvents | DMF, DCM, NMP (N-Methyl-2-pyrrolidone) | Propylene Carbonate, Ethanol, Water, 2-MeTHF (2-Methyltetrahydrofuran) |

| Process Type | Batch processing | Continuous flow processing, Convergent synthesis |

| Waste Management | Single-use solvents and reagents | Solvent recycling, atom-efficient reagents |

| Energy Consumption | Long reaction times at room or elevated temp. | Microwave-assisted or ultrasound-assisted synthesis to reduce time and energy |

| Reagents | Large excess of coupling reagents | Catalytic methods, optimized stoichiometry |

Adopting these green chemistry principles will not only make the synthesis of this compound more environmentally responsible but also potentially more cost-effective and efficient. acsgcipr.org

Addressing Stereochemical Control in De Novo Design and Synthesis

The presence of both D- and L-amino acids in this compound makes stereochemical control a paramount challenge and a key research focus. The precise arrangement of these stereocenters dictates the peptide's three-dimensional fold and, consequently, its function.

Future work must focus on robust synthetic strategies that ensure high stereochemical fidelity during each amino acid coupling step, preventing epimerization (the unwanted inversion of a stereocenter). This involves the careful selection of coupling reagents, solvents, and reaction conditions. Research has shown that there can be a preference for heterochiral coupling (L- with D-amino acid), which can be exploited or must be carefully managed depending on the desired sequence. rsc.org

Furthermore, the principles of de novo design can be applied to create novel peptides with deliberately programmed stereochemistry. rsc.org Computational methods can be used to predict the structures of different stereoisomers of this compound and guide the design of new analogs with potentially enhanced properties. researchgate.net The synthesis of the required non-canonical amino acid building blocks, such as D- and L-homophenylalanine, with high enantiopurity is the foundational first step in this process, often requiring multi-step asymmetric synthesis. nih.gov Mastering stereochemical control is fundamental to unlocking the full potential of peptides containing non-standard amino acid configurations.

Q & A

Synthesis & Characterization

Basic Question : What are the standard synthetic protocols for preparing H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA, and how do impurities arise during synthesis?

- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling DL-homophenylalanine (hPhe), DL-leucine (Leu), and DL-phenylalanine (Phe) residues in sequence.

- Benzyl (OBn) protection for the C-terminal carboxyl group.

- Cleavage with trifluoroacetic acid (TFA) to yield the final product.

Impurities often stem from incomplete deprotection, racemization during coupling, or side reactions with TFA. Reverse-phase HPLC with UV detection (λ = 220 nm) and LC-MS are critical for purity assessment .

Advanced Question : How can researchers optimize coupling efficiency to minimize racemization in DL-configured residues during synthesis?

- Methodological Answer : Racemization is influenced by base strength, temperature, and solvent polarity. Use low-basicity additives (e.g., OxymaPure) instead of HOBt/DIC to reduce epimerization. Monitor reaction progress via FT-IR for real-time carbonyl stretching (C=O) analysis at ~1,660 cm⁻¹. Comparative studies show that coupling at 0–4°C in DMF reduces racemization by 20% versus room temperature .

II. Structural & Functional Analysis

Basic Question : What spectroscopic techniques are most effective for confirming the stereochemistry of DL-configured residues in this compound?

- Methodological Answer : Circular dichroism (CD) spectroscopy is preferred for distinguishing DL-configurations. For example, DL-Leu exhibits a weak positive band at ~205 nm in aqueous solution, whereas L-Leu shows a negative band. Pair CD with ¹H-¹³C HSQC NMR to correlate backbone amide proton shifts with stereochemical assignments .

Advanced Question : How can molecular dynamics (MD) simulations resolve contradictions in reported conformational stability data for this tripeptide?

- Methodological Answer : Discrepancies in stability studies (e.g., α-helix vs. β-sheet propensity) may arise from solvent choice or force field inaccuracies. Run MD simulations using explicit solvent models (e.g., TIP3P water) and compare AMBER99SB-ILDN vs. CHARMM36 force fields. Validate with experimental NMR NOE restraints to identify dominant conformers .

III. Data Interpretation & Challenges

Basic Question : How should researchers address conflicting bioactivity data in studies of this compound across different cell lines?

- Methodological Answer : Contradictions may reflect cell-line-specific membrane permeability or receptor expression levels. Normalize bioactivity data to:

- Intracellular peptide concentration (via LC-MS/MS).

- Baseline receptor density (flow cytometry).

Use paired t-tests with Bonferroni correction to statistically isolate cell-line-dependent effects .

Advanced Question : What statistical frameworks are robust for analyzing non-linear dose-response curves in this compound’s enzyme inhibition assays?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ = [Inhibitor] at 50% response) using nonlinear regression (e.g., GraphPad Prism). For non-sigmoidal curves, apply the Hillslope-Rescue algorithm to account for cooperative binding artifacts. Replicate assays in triplicate across ≥3 independent experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.